1-Benzyl-1,4-dihydropyridine-3-carbonitrile
Overview
Description
1-Benzyl-1,4-dihydropyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,4-dihydropyridines, which are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a nitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-dihydropyridine-3-carbonitrile can be synthesized through various methods. One common approach involves the Hantzsch reaction, which is a multicomponent reaction involving an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases .
Industrial Production Methods: Industrial production of 1,4-dihydropyridines, including this compound, often involves optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridines.
Scientific Research Applications
1-Benzyl-1,4-dihydropyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions, thereby exerting its effects on cellular processes. This mechanism is similar to that of other 1,4-dihydropyridines, which are known calcium channel blockers .
Comparison with Similar Compounds
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness: 1-Benzyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the benzyl group and the nitrile functionality can lead to different interactions with biological targets compared to other 1,4-dihydropyridines .
Properties
IUPAC Name |
1-benzyl-4H-pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-6,8,11H,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNYVKCAEHASOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C#N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292421 | |
Record name | 1-benzyl-1,4-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37589-77-8 | |
Record name | NSC82414 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-1,4-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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